3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide
Description
This compound belongs to the pyrido[2,3-d]pyrimidinone class, characterized by a fused bicyclic heteroaromatic core. Its structure includes a 3-methyl group on the pyrimidinone ring and a 4-nitro-substituted benzamide moiety attached via a phenyl linker. The nitro group at the para position of the benzamide is a critical electron-withdrawing group, likely influencing binding affinity in biological systems. Its molecular formula is C₂₂H₁₆N₆O₄ (calculated based on structural analogs in and ), with a molecular weight of approximately 452.4 g/mol .
Properties
IUPAC Name |
3-methyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4/c1-13-12-15(5-10-19(13)27(30)31)21(28)25-16-6-8-17(9-7-16)26-14(2)24-20-18(22(26)29)4-3-11-23-20/h3-12H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUJFAALUVJASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products Formed
Reduction: Formation of 3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrido[2,3-d]Pyrimidinone Derivatives
| Compound Name / ID | Core Structure | Key Substituents | Evidence ID |
|---|---|---|---|
| 3-Methyl-N-(4-{2-Methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide (Target) | Pyrido[2,3-d]pyrimidinone | 3-Methyl (pyrimidinone), 4-nitrobenzamide (para-nitro) | [5, 9] |
| N-(4-{2-Methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-nitrobenzamide (F306-0012) | Pyrido[2,3-d]pyrimidinone | 2-Nitrobenzamide (ortho-nitro) | [9] |
| 4-Methoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide | Pyrido[2,3-d]pyrimidinone | 4-Methoxybenzamide (electron-donating group) | [8] |
| 4-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl-pyrazolo[3,4-d]pyrimidine derivatives | Pyrazolo[3,4-d]pyrimidine | Chromen-4-one core, fluorophenyl substituents | [3] |
| 7-[(3S)-3-Methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one derivatives | Pyrido[1,2-a]pyrimidinone | Piperazine/methylpiperazine substituents | [6] |
Key Observations :
- Nitro Position : The target’s 4-nitro group distinguishes it from F306-0012 (2-nitro), which may alter electronic properties and steric interactions in binding pockets .
- Core Heterocycle: Pyrido[2,3-d]pyrimidinone derivatives (target, F306-0012) differ from pyrazolo[3,4-d]pyrimidines () and pyrido[1,2-a]pyrimidinones () in ring fusion and electronic distribution.
- Substituent Effects : Electron-withdrawing nitro groups (target, F306-0012) contrast with electron-donating methoxy () or fluorophenyl groups (), impacting solubility and target engagement .
Pharmacological and Physical Properties
Table 2: Comparative Physicochemical and Pharmacological Data
Key Findings :
- Nitro vs. Methoxy : The 4-nitro group in the target may reduce solubility compared to the 4-methoxy analog () but enhance binding to electrophilic pockets .
- Activity Trends : Chromen-containing pyrazolo[3,4-d]pyrimidines () exhibit potent topoisomerase inhibition, suggesting that core heterocycle choice drives target specificity .
Biological Activity
3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are notable for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrido[2,3-d]pyrimidin core modified with a methyl group and a nitrobenzamide moiety. Its molecular formula is , and it has a molecular weight of 429.43 g/mol. The structural uniqueness contributes to its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Dihydrofolate Reductase (DHFR) Inhibition : This compound has shown potent inhibition of DHFR, an enzyme crucial for DNA synthesis and cell proliferation. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, impacting nucleic acid synthesis and cellular growth .
- Kinase Inhibition : Similar derivatives have been reported to inhibit various kinases involved in cancer progression. The specific kinase targets for this compound remain under investigation but may include members of the EPH receptor family .
Biological Activity
The biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits significant anticancer properties by inducing apoptosis in cancer cells. It has been tested against various cancer cell lines with promising results .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. It demonstrates effectiveness against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through modulation of inflammatory pathways, although detailed mechanisms are yet to be fully elucidated .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the efficacy of pyrido[2,3-d]pyrimidine derivatives in clinical settings:
- Study on DHFR Inhibition : A study demonstrated that derivatives similar to this compound showed a four-fold increase in DHFR inhibition compared to non-substituted analogs .
- Cancer Treatment Trials : Clinical trials involving related compounds targeting EPH receptors have reported improved outcomes in patients with specific types of cancer, suggesting a potential therapeutic role for this class of compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
